

# Spectroscopic Characterization of 3-Chloro-4-fluorobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzonitrile

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Chloro-4-fluorobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document presents a summary of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The following sections present the key spectroscopic data for **3-Chloro-4-fluorobenzonitrile** in a structured tabular format for ease of reference and comparison.

### Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid-phase **3-Chloro-4-fluorobenzonitrile** exhibits characteristic vibrational modes. The experimental data is sourced from the work of Sundaraganesan et al. (2008).[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	C-H stretching (aromatic)
~2230	Strong	C≡N stretching
~1590	Medium	C=C stretching (aromatic ring)
~1480	Medium	C=C stretching (aromatic ring)
~1280	Strong	C-F stretching
~1140	Medium	In-plane C-H bending
~880	Strong	Out-of-plane C-H bending
~760	Medium	C-Cl stretching

## Raman Spectroscopy

The FT-Raman spectrum of solid-phase **3-Chloro-4-fluorobenzonitrile** provides complementary vibrational information to the FTIR data. The experimental data is referenced from the study by Sundaraganesan et al. (2008).[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3085	Medium	C-H stretching (aromatic)
~2235	Very Strong	C≡N stretching
~1595	Strong	C=C stretching (aromatic ring)
~1285	Medium	C-F stretching
~1050	Weak	Ring breathing mode
~765	Strong	C-Cl stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **3-Chloro-4-fluorobenzonitrile** are not readily available in the public domain. The following tables provide predicted chemical shifts based on empirical

calculations and data from structurally similar compounds. These values should be considered as estimations.

#### 1.3.1. $^1\text{H}$ NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~7.8 - 7.9	Doublet of doublets	H-2
~7.6 - 7.7	Doublet of doublets	H-6
~7.3 - 7.4	Triplet	H-5

#### 1.3.2. $^{13}\text{C}$ NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 (d, $^1\text{JCF} \approx 250$ Hz)	C-4
~135 (d, $^3\text{JCF} \approx 8$ Hz)	C-6
~133 (d, $^4\text{JCF} \approx 3$ Hz)	C-2
~128	C-3
~117 (d, $^2\text{JCF} \approx 20$ Hz)	C-5
~115	C-1
~114	$\text{C}\equiv\text{N}$

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

### FTIR Spectroscopy

Sample Preparation: A small amount of solid **3-Chloro-4-fluorobenzonitrile** (approximately 1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.<sup>[3]</sup>

Instrumentation: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and an ATR accessory is used.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Raman Spectroscopy

Sample Preparation: A few milligrams of solid **3-Chloro-4-fluorobenzonitrile** are packed into a glass capillary tube or a metal sample holder.[\[4\]](#)

Instrumentation: A Fourier Transform Raman spectrometer equipped with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser operating at 1064 nm and a germanium (Ge) or indium gallium arsenide (InGaAs) detector is utilized.

Data Acquisition:

- Laser Power: A laser power of approximately 100-300 mW at the sample is used to avoid sample degradation.
- Spectral Range: 3500-100  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 128 or more scans are accumulated to obtain a high-quality spectrum.

## NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **3-Chloro-4-fluorobenzonitrile** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.[\[5\]](#)[\[6\]](#)[\[7\]](#) A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The sample is gently agitated to ensure complete dissolution.

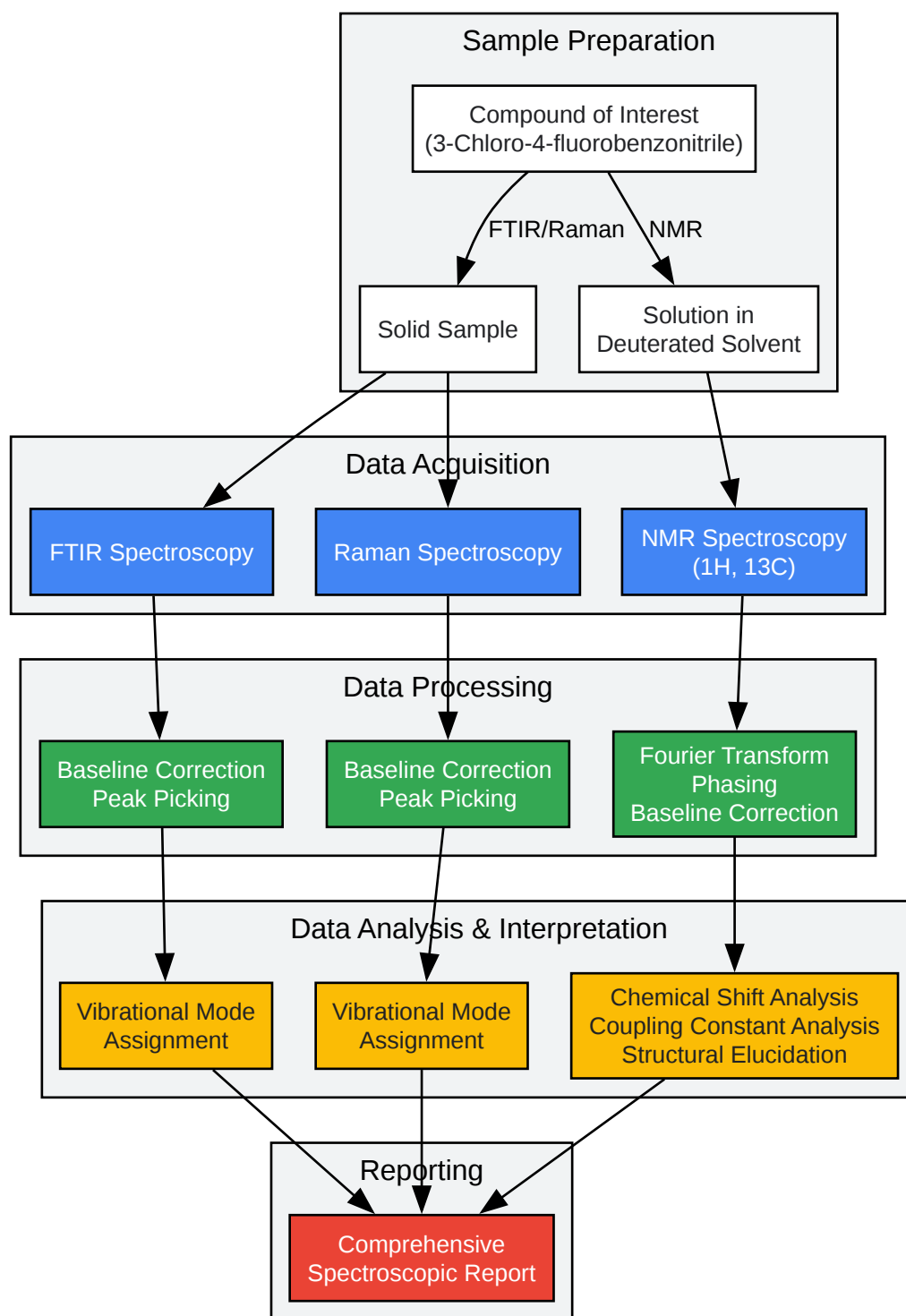
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is used.

Data Acquisition:

- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment is used.
  - Number of Scans: 16-32 scans are typically sufficient.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
- $^{13}\text{C}$  NMR:
  - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Relaxation Delay: A relaxation delay of 2-5 seconds is used.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-4-fluorobenzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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